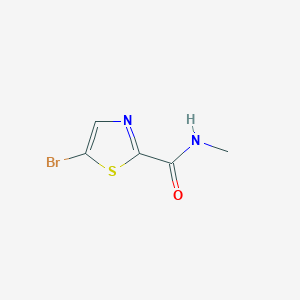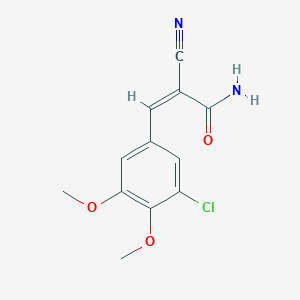
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide, also known as AL-LAD, is a synthetic hallucinogenic drug that belongs to the lysergamide family. It is a derivative of LSD and has been gaining popularity in the research community due to its unique properties.
Mecanismo De Acción
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide binds to the 5-HT2A receptor and activates it, leading to an increase in the levels of serotonin in the brain. This results in altered perception, mood, and cognition. (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide also has an affinity for other serotonin receptors, including 5-HT1A and 5-HT2C, which may contribute to its effects.
Biochemical and physiological effects:
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to produce visual and auditory hallucinations, changes in perception of time, and altered mood and cognition. It has also been reported to produce physical effects such as increased heart rate, pupil dilation, and tremors. (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide has a shorter duration of action than LSD, with effects lasting for 6-8 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide is also easier to synthesize than LSD and has a shorter duration of action, allowing for more efficient experimentation. However, (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide's effects on other serotonin receptors may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and addiction. Another area of research is the development of more selective and potent 5-HT2A receptor agonists for use in lab experiments. Additionally, further investigation into the effects of (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide on other serotonin receptors may yield new insights into its mechanism of action.
Métodos De Síntesis
The synthesis of (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide involves the condensation of 2-cyanoacrylate with 3-chloro-4,5-dimethoxyaniline. This reaction results in the formation of a Schiff base, which is then reduced to (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide using sodium borohydride. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide has been primarily used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide has also been used in studies related to drug addiction, depression, and anxiety.
Propiedades
IUPAC Name |
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-10-5-7(3-8(6-14)12(15)16)4-9(13)11(10)18-2/h3-5H,1-2H3,(H2,15,16)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYMTEKKRVSRBB-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

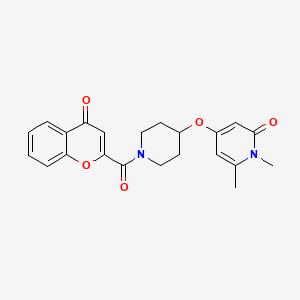
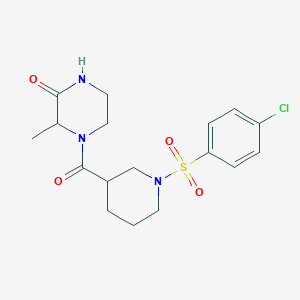
![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B3016475.png)
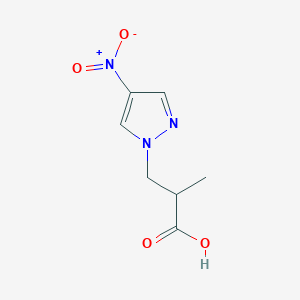
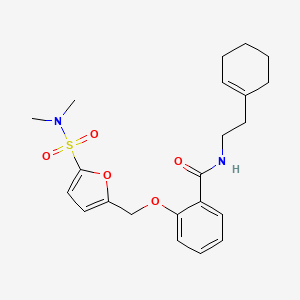
![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)
![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)
![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)
![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)
